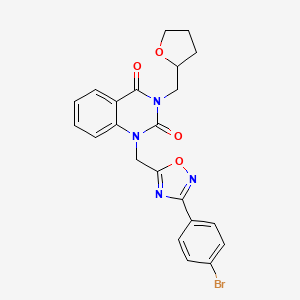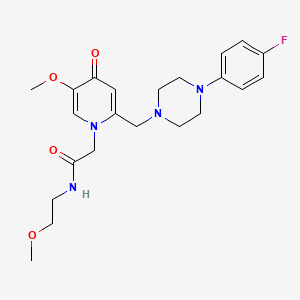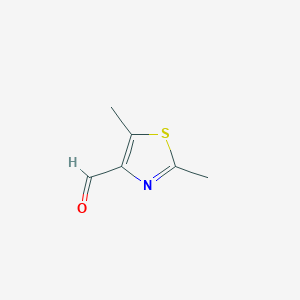
1-(2-Fluorophenyl)cyclopropan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(2-Fluorophenyl)cyclopropan-1-ol” is a chemical compound with the molecular formula C9H9FO . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of “1-(2-Fluorophenyl)cyclopropan-1-ol” consists of a cyclopropane ring attached to a fluorophenyl group and a hydroxyl group . The exact spatial configuration can be determined using techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
“1-(2-Fluorophenyl)cyclopropan-1-ol” is a liquid at room temperature . It has a molecular weight of 152.17 . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources.Applications De Recherche Scientifique
Fluorine's Role in Synthetic Chemistry
Fluorinated cyclopropanes are of significant interest due to their unique electronic properties and potential in drug development. The incorporation of fluorine into cyclopropane rings can lead to synergistic effects in terms of biological activity and metabolic stability. Studies have focused on developing new routes for the stereoselective synthesis of fluoro-, difluoromethyl-, or trifluoromethyl-cyclopropanes, highlighting the challenge and importance of incorporating fluorine atoms into these molecules for enhanced efficiency and selectivity in reactions (Pons et al., 2021).
Advancements in Cyclopropanation
The synthesis of cis-2-fluorocyclopropanecarboxylic acid via rhodium-catalyzed cyclopropanation represents a key advancement in the field. This process exemplifies the cyclopropanation of electron-deficient olefins and diazoacetates, showcasing the versatility and utility of fluorinated cyclopropane derivatives in synthetic chemistry (Shibue & Fukuda, 2014).
Hydrogen Bonding and Oxidative Strength
Research has also explored the impact of hydrogen bonding with fluorinated solvents like hexafluoroisopropanol on the oxidative strength of hypervalent iodine reagents. This work has shed light on the role of fluoroalcohols in enhancing synthetic reactivity through the formation of strong hydrogen-bonded adducts, altering the traditional understanding of fluoroalcohol's function in these reactions (Colomer et al., 2016).
Bioimaging Applications
Trisaminocyclopropenium cations, including those with fluorinated derivatives, have been identified as potent small molecule organic fluorophores. Their synthesis and the exploration of their photophysical properties demonstrate their potential in bioimaging applications, such as DNA visualization and nuclear counterstaining in cell cultures, contributing significantly to medical and biological research (Guest et al., 2020).
Mécanisme D'action
Safety and Hazards
While specific safety and hazard information for “1-(2-Fluorophenyl)cyclopropan-1-ol” is not available, general safety measures for handling chemicals should be followed. This includes avoiding dust formation, avoiding breathing in mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Propriétés
IUPAC Name |
1-(2-fluorophenyl)cyclopropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO/c10-8-4-2-1-3-7(8)9(11)5-6-9/h1-4,11H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQTQCOAROVJUMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=CC=C2F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluorophenyl)cyclopropan-1-ol | |
CAS RN |
1249293-03-5 |
Source


|
| Record name | 1-(2-fluorophenyl)cyclopropan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-fluorophenyl)-5-(4-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2699006.png)

![1-Allyl-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea](/img/structure/B2699010.png)

![2-[4-(Octyloxy)phenyl]-4-oxo-1-phenyl-6-sulfanyl-1,2,3,4-tetrahydropyrimidine-5-carbonitrile](/img/structure/B2699012.png)
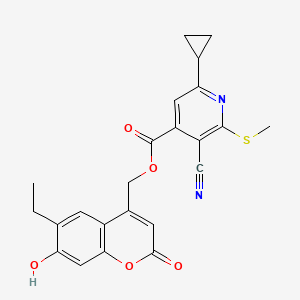


![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propane-2-sulfonamide](/img/structure/B2699018.png)
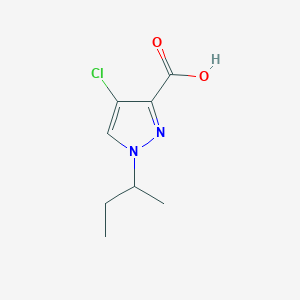
![N-(2,6-dimethylphenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2699021.png)
